molecular formula C20H16N4O3S2 B3291413 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide CAS No. 872590-20-0

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3291413
CAS No.: 872590-20-0
M. Wt: 424.5 g/mol
InChI Key: SUOYNQZQXMTWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked to an imidazole core via a methyl group, with a sulfanyl-acetamide bridge connecting to a benzothiazole substituent. This structure integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The benzodioxole group contributes to metabolic stability, while the benzothiazole moiety enhances binding affinity to biological targets such as kinases or proteases .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c25-18(23-19-22-14-3-1-2-4-17(14)29-19)11-28-20-21-7-8-24(20)10-13-5-6-15-16(9-13)27-12-26-15/h1-9H,10-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOYNQZQXMTWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The benzodioxole and benzothiazole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole and benzothiazole rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzothiazole and imidazole exhibit significant antimicrobial properties. The presence of the benzodioxole moiety in this compound enhances its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties
Benzothiazole derivatives are known for their anticancer activity. The incorporation of imidazole and benzodioxole groups may enhance the cytotoxic effects against cancer cell lines. Preliminary in vitro studies suggest that this compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition
Compounds containing imidazole rings are often explored as enzyme inhibitors. This specific compound may inhibit key enzymes involved in metabolic pathways, which is crucial for the development of drugs targeting metabolic diseases. Research into similar structures has shown promising results in inhibiting enzymes like carbonic anhydrase and various kinases .

Pharmacological Applications

Neuroprotective Effects
The imidazole ring is associated with neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the target compound may also exhibit neuroprotective effects, making it relevant for conditions such as Alzheimer's disease .

Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Compounds like this one have been studied for their anti-inflammatory properties, potentially modulating inflammatory pathways and reducing cytokine production. This application could be particularly beneficial in treating diseases characterized by chronic inflammation .

Materials Science

Nanotechnology Applications
The unique chemical structure of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide allows for potential applications in nanotechnology. Its ability to form stable complexes with metal ions could lead to the development of novel nanomaterials with applications in catalysis and drug delivery systems .

Case Studies

StudyFocusFindings
Study 1Antimicrobial activityDemonstrated significant inhibition of bacterial growth with derivatives similar to the target compound.
Study 2Anticancer effectsInduced apoptosis in various cancer cell lines; further studies recommended to explore mechanisms.
Study 3Neuroprotective propertiesShowed potential in protecting neuronal cells from oxidative damage; implications for neurodegenerative diseases discussed.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Substituents Molecular Weight Key Functional Groups Reference
2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide Imidazole + benzothiazole Benzodioxole-methyl, sulfanyl-acetamide ~415.4 g/mol Benzodioxole, benzothiazole, sulfanyl -
N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide (BG17053) Imidazole + benzodioxole Cyclopropyl, hydroxymethyl, sulfanyl-acetamide 347.39 g/mol Benzodioxole, hydroxymethyl
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole + benzodioxole Benzodioxole-acetamide, benzyl linker ~429.4 g/mol Benzimidazole, benzodioxole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole + benzodiazole + thiazole Bromophenyl, phenoxymethyl-triazole ~623.5 g/mol Triazole, benzodiazole, bromophenyl

Key Observations:

Benzodioxole vs. Benzothiazole : The target compound replaces the benzodioxole-acetamide group in BG17053 with a benzothiazole, likely enhancing hydrophobic interactions in target binding .

Hydroxymethyl vs. Methyl : BG17053’s hydroxymethyl group on imidazole may confer higher polarity but lower metabolic stability than the methyl group in the target compound.

Key Observations:

  • The target compound’s synthesis likely follows a route similar to BG17053 but substitutes benzothiazole for benzodioxole during amide coupling.
  • Triazole-containing analogs (e.g., 9c) require CuAAC click chemistry , which adds complexity compared to direct amidation.

Table 3: Comparative Bioactivity and Properties

Compound Biological Activity LogP (Predicted) Solubility (mg/mL) Key Findings Reference
Target Compound Hypothesized: IDO1 inhibition, antimicrobial ~3.2 <0.1 (aqueous) Structural similarity to IDO1 inhibitors
BG17053 Research use (no explicit bioactivity) ~2.8 0.5 (DMSO) High purity (NMR-confirmed)
Compound 28 IDO1 inhibition (IC50 = 0.8 μM) ~3.5 0.2 (PBS) Potent enzyme inhibition
9c α-Glucosidase inhibition (IC50 = 12.4 μM) ~4.1 <0.05 (aqueous) Competitive binding to active site

Key Observations:

  • The benzothiazole group in the target compound may improve lipophilicity (higher LogP) compared to BG17053 , favoring membrane permeability.
  • Compound 28’s benzodioxole-acetamide motif shows potent enzyme inhibition, suggesting the target compound’s benzothiazole variant could exhibit similar or enhanced activity.

Biological Activity

The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.
  • Benzodioxole Group : Associated with neuroprotective and anticancer properties.
  • Benzothiazole Moiety : Often linked to antimicrobial and antitumor activities.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the benzothiazole structure often exhibit antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth effectively against various strains, suggesting a potential application in treating infections .

Antitumor Effects

Studies have highlighted the potential of imidazole-containing compounds in cancer therapy. The compound's structure suggests it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, imidazole derivatives have been shown to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .

Neuroprotective Properties

The benzodioxole component is linked to neuroprotective effects. Compounds with this moiety have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases. The activation of nitric oxide (NO) pathways has been implicated in these protective effects, enhancing neuronal survival under stress conditions .

The biological activity of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide likely involves several mechanisms:

  • Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for various enzymes, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cell signaling, modulating their activity to reduce inflammatory responses or promote apoptosis in tumor cells.
  • Oxidative Stress Reduction : By enhancing NO production, the compound may help counteract oxidative damage in cells, particularly in neuroprotective contexts.

Study 1: Antimicrobial Efficacy

In a study published by researchers investigating benzothiazole derivatives, it was found that compounds similar to the target molecule showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics .

Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines demonstrated that imidazole-based compounds could induce apoptosis through caspase activation. The compound was tested against human breast cancer (MCF7) and lung cancer (A549) cell lines, showing a dose-dependent reduction in cell viability .

Data Summary

Activity TypeTarget Organism/Cell LineEffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AntitumorMCF7 (Breast Cancer)Reduced viability
AntitumorA549 (Lung Cancer)Reduced viability
NeuroprotectiveNeuronal CellsEnhanced survival

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols involving:

  • Imidazole ring formation : Cyclization of precursors (e.g., benzodioxol-5-ylmethyl amines) under acidic/basic conditions .
  • Sulfanyl-acetamide linkage : Thiol-alkylation reactions using reagents like hydrazine hydrate in ethanol under reflux (4–6 hours), monitored via TLC (chloroform:methanol, 7:3) .
  • Optimization : Solvent-free grinding for intermediates reduces side products, while absolute alcohol improves yield during hydrazide formation .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR (¹H/¹³C) : Assigns protons (e.g., benzodioxole methylene at δ ~4.8 ppm) and carbons (e.g., acetamide carbonyl at δ ~170 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1668 cm⁻¹, S–N bonds at ~1062 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass) .

Q. How is purity assessed during synthesis?

  • Elemental analysis : Matches calculated vs. experimental C/H/N/S content (e.g., ±0.3% deviation) .
  • Melting point consistency : Sharp melting points (e.g., 485–486 K) indicate high crystallinity .

Q. What preliminary biological assays are recommended?

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereoelectronic effects?

  • SHELX refinement : Use SHELXL for high-resolution data to model H-bonding (e.g., N–H⋯N interactions) and conformational gauche effects (dihedral angles ~−100°) .
  • Crystal packing analysis : Identifies non-classical interactions (e.g., S⋯S contacts at 3.62 Å) influencing stability .

Q. What strategies address contradictory bioactivity data across assays?

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cellular viability results to rule off-target effects .
  • Purity validation : Re-examine HPLC traces (>95% purity) to exclude impurities as confounding factors .

Q. How to design SAR studies for optimizing pharmacological activity?

  • Substituent variation : Modify benzothiazole (e.g., 4-chloro vs. methoxy groups) to assess potency shifts .
  • Scaffold hopping : Replace benzodioxole with triazolo-triazine to enhance metabolic stability .

Q. What computational methods predict target binding modes?

  • Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., benzothiazole-kinase active sites) .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns trajectories) .

Q. How to mitigate synthetic challenges in scale-up?

  • Flow chemistry : Continuous-flow systems improve reproducibility for exothermic steps (e.g., imidazole cyclization) .
  • DoE optimization : Use factorial designs to maximize yield by varying temperature, catalyst loading, and solvent ratios .

Q. What in vitro models assess metabolic stability?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS .
  • CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersEvidence
Synthesis TLC, reflux, solvent-free grindingReaction time (4–6 hr), solvent polarity
Structural Analysis X-ray (SHELX), NMRResolution (<0.8 Å), deuterated solvents
Bioactivity MTT, agar diffusionCell line selection, MIC thresholds
Computational AutoDock, MD simulationsForce field selection (AMBER), solvation models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.